molecular formula C7H7N3O2S2 B1667115 6-Amino-2-benzothiazolesulfonamide CAS No. 94641-11-9

6-Amino-2-benzothiazolesulfonamide

Cat. No. B1667115
CAS RN: 94641-11-9
M. Wt: 229.3 g/mol
InChI Key: OFSGGVHHSMAUEI-UHFFFAOYSA-N
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Description

6-Amino-2-benzothiazolesulfonamide is a compound with the molecular formula C7H7N3O2S2 . It is a carbonic anhydrase inhibitor and has been studied for its potential use in the treatment of glaucoma .


Synthesis Analysis

The synthesis of 6-Amino-2-benzothiazolesulfonamide has been reported in the literature. An economical and scalable synthesis of 6-amino-2-cyanobenzothiazole (ACBT), a related compound, has been described, which is based on a cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-benzothiazolesulfonamide consists of 7 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 2 sulfur atoms .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-2-benzothiazolesulfonamide are not detailed in the search results, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes .


Physical And Chemical Properties Analysis

The average mass of 6-Amino-2-benzothiazolesulfonamide is 229.279 Da, and its monoisotopic mass is 228.997971 Da .

Scientific Research Applications

Ocular Applications

  • Intraocular Pressure Regulation : Aminozolamide has been shown to significantly lower intraocular pressure (IOP) in rabbits and in human subjects with ocular hypertension. This effect is linked to its inhibitory activity against carbonic anhydrase and its retention in the iris/ciliary body (Putnam et al., 1987).

  • Topical Application for Ocular Hypertension : A gel application of aminozolamide in patients with ocular hypertension showed significant lowering of IOP, demonstrating its potential as an alternative in the medical management of glaucoma (Lewis et al., 1986).

Antidiabetic Activity

  • Non-Insulin-Dependent Diabetes Mellitus : Derivatives of 6-Amino-2-benzothiazolesulfonamide have been evaluated for their in vivo antidiabetic activity in a rat model. Some compounds showed significant lowering of plasma glucose levels and were identified as potential inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).

Antiparasitic Properties

  • Activity Against Leishmania infantum and Trichomonas vaginalis : Benzothiazoles derivatives, including 6-Amino-benzothiazoles, exhibited promising activity against parasites of the species Leishmania infantum in their intracellular amastigote form (Delmas et al., 2002).

Antitumor Properties

  • Antitumor Activity of Derivatives : Various derivatives of 6-Amino-2-benzothiazolesulfonamide have been synthesized and shown to have antitumor properties. Some derivatives exhibited potent and selective growth inhibitory properties against human cancer cell lines (Kashiyama et al., 1999).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Benzothiazole derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been studied for their ability to inhibit corrosion of steel in acidic environments. These compounds showed high inhibition efficiencies and could be adsorbed onto surfaces via both physical and chemical means (Hu et al., 2016).

HIV-1 Protease Inhibition

  • HIV-1 Protease Inhibition : Benzothiazolesulfonamide derivatives, including 6-Amino-2-benzothiazolesulfonamide, have been identified as potent inhibitors of HIV-1 protease. These inhibitors have shown improved potency and antiviral activities, with some compounds demonstrating good oral bioavailability (Nagarajan et al., 2003).

Safety And Hazards

In a study, 6-Amino-2-benzothiazolesulfonamide was formulated as a 3% suspension in a gel vehicle and instilled in one eye of 21 human subjects. The drug and its vehicle caused local side effects including irritation, hyperemia, and blurred vision .

properties

IUPAC Name

6-amino-1,3-benzothiazole-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-4-1-2-5-6(3-4)13-7(10-5)14(9,11)12/h1-3H,8H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSGGVHHSMAUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879078
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-benzothiazolesulfonamide

CAS RN

94641-11-9
Record name Aminozolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094641119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-BENZOTHIAZOLESULFONAMIDE, 6-AMINO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-2-BENZOTHIAZOLESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR69RTSOVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

6-Nitro-2-benzothiazolesulfonamide (2.93 g., 0.0113 mole) suspended in absolute ethanol (200 ml.) was hydrogenated in the presence of 5% palladium on carbon (2.9 g.) in a Parr apparatus. After 5 hrs. the reaction mixture was filtered to remove the catalyst, and the filtrate was concentrated to dryness to give the solid product. Recrystallization from ethyl acetate and reprecipitation by dissolution in dilute aqueous hydrochloric acid followed by treatment with aqueous sodium bicarbonate solution gave 680 mg 6-amino-2-benzothiazolesulfonamide, m.p. 227°-9° C. dec.
Name
6-Nitro-2-benzothiazolesulfonamide
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2.9 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound is prepared by first converting 2-mercaptobenzothiazole to 6-nitro-2-benzothiazolesulfonamide and then reducing to the 6-amino analog. 2-Mercaptobenzothiazole was converted to 2,2'-bis-benzothiazole disulfide in 90% yield: m.p. 175-177° C. Nitration in concentrated sulfuric acid gave 6-nitro-2-mercaptobenzothiazole in 59%. m.p. 255-258° C. The sulfenamide was formed by reaction with aqueous sodium hydroxide and sodium hypochlorite and oxidized in the next step without further purification. The oxidation was accomplished by dissolving the sulfenamide in dimethoxyethane, cooling the solution to -5° C., adding the m-chloroperoxybenzoic acid in dimethoxyethane and working up the reaction in the standard manner to obtain a 70% yield: m.p. 179-180°; MS, m/e 259 (M, calcd. 259). Anal. (C7H5N3O4S2) CHN.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-nitro-2-benzothiazolesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
6-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2'-bis-benzothiazole disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 6-nitrobenzothiazole-2-sulfonamide (3.0 g, 0.011 mol), 95% ethanol (290 ml), and 10% Pd on carbon (3.0 g) was hydrogenated at an initial pressure of 50 psig for 36 hours during which time the theoretical amount of hydrogen was consumed. The reduction mixture was vacuum filtered through a pad of Celite contained in a Buchner funnel and the volatiles removed under reduced pressure. The resulting product was purified by dissolving in aqueous 10% sodium carbonate (25 ml), filtering and adjusting the pH of the filtrate to 6 with glacial acetic acid. The precipitated product was collected by vacuum filtration in a Buchner funnel and dried under reduced pressure at 78° C. in an Abderhalden to give 2.2 g (82.9% yield) of 6-aminobenzothiazole-2-sulfonamide: m.p. 221°-222° C., Anal. (C7H7N3O2S2) CHN.
Name
6-nitrobenzothiazole-2-sulfonamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
PH Kalina, DJ Shetlar, RA Lewis, LJ Kullerstrand… - Ophthalmology, 1988 - Elsevier
… One such drug is 6amino-2-benzothiazolesulfonamide. Topical application of this agent as … study of topically applied 6-amino-2-benzothiazolesulfonamide in normal human eyes. The …
Number of citations: 41 www.sciencedirect.com
ML Putnam - 1986 - search.proquest.com
The ophthalmic pharmacokinetics of 6-amino-2-benzothiazolesulfonamide (aminozolamide) were studied using a rabbit model. Data was collected in an attempt to explain the topical …
Number of citations: 1 search.proquest.com
RA Lewis, RD Schoenwald… - Journal of Ocular …, 1988 - liebertpub.com
… Aminozolamide (6-amino-2-benzothiazolesulfonamide) is a carbonic anhydrase inhibitor … One such compound, aminozolamide (6-amino-2-benzothiazolesulfonamide) is derived from …
Number of citations: 4 www.liebertpub.com
RA Lewis, RD Schoenwald… - Archives of …, 1986 - jamanetwork.com
… \s=b\A topical carbonic anhydrase inhibitor, 6-amino-2-benzothiazolesulfonamide (… In this article, we report the results of our study with 6-amino-2-benzothiazolesulfonamide …
Number of citations: 53 jamanetwork.com
ML Putnam, RD Schoenwald… - … & visual science, 1987 - iovs.arvojournals.org
… We have previously determined that 6-amino-2-benzothiazolesulfonamide (aminozolamide) significantly lowers IOP in rabbits and, more importantly, in ocular hypertensive human …
Number of citations: 37 iovs.arvojournals.org
G Sato, S Asakura, A Hakura, Y Tsutsui-Hiyoshi… - … /Genetic Toxicology and …, 2000 - Elsevier
The potential initiation activities of a novel monoamine oxidase type-A (MAO-A) inhibitor E2011, which induced preneoplastic foci in the rat liver, were investigated by comparing the …
Number of citations: 11 www.sciencedirect.com
RD Schoenwald - DRUGS AND THE PHARMACEUTICAL …, 2003 - ndl.ethernet.edu.et
… 1.5 49 Phenylephrine 1.4 120 D-Alphamethyldopab 1.4 131 Amikacin 1.4 5 Timolol 1.2 136 Timolol 0.84 137 Timolol 0.2 40 Lincomycin 1.2 138 6-Amino-2-benzothiazolesulfonamide …
Number of citations: 25 ndl.ethernet.edu.et
HF Edelhauser, TH Maren - Archives of Ophthalmology, 1988 - jamanetwork.com
• Corneal penetration of sulfonamide carbonic anhydrase inhibitors for topical treatment of glaucoma has been tested in human eye bank and rabbit tissue. Paired corneas, with the …
Number of citations: 96 jamanetwork.com
DI Ugwu, UC Okoro, PO Ukoha, A Gupta… - Journal of enzyme …, 2018 - Taylor & Francis
Twelve new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide were synthesised and investigated for their in vivo anti-inflammatory, analgesic and …
Number of citations: 86 www.tandfonline.com
RD Schoenwald - Biopharmaceutics of ocular drug delivery, 2019 - taylorfrancis.com
The pharmacokinetics of drugs intended for systemic use has been extremely useful in the design of an improved therapeutic agent. Specifically, pharmacokinetics has aided in the …
Number of citations: 32 www.taylorfrancis.com

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